3-{2-[({[(4-methylphenyl)methyl]carbamoyl}methyl)sulfanyl]-1H-imidazol-1-yl}-N-[(thiophen-2-yl)methyl]benzamide
Overview
Description
The compound 3-{2-[({[(4-methylphenyl)methyl]carbamoyl}methyl)sulfanyl]-1H-imidazol-1-yl}-N-[(thiophen-2-yl)methyl]benzamide is a complex organic molecule that features a combination of imidazole, thiophene, and benzamide moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{2-[({[(4-methylphenyl)methyl]carbamoyl}methyl)sulfanyl]-1H-imidazol-1-yl}-N-[(thiophen-2-yl)methyl]benzamide typically involves multiple steps, including the formation of the imidazole ring, the introduction of the thiophene moiety, and the final coupling with the benzamide group. Common synthetic routes may involve:
Formation of the Imidazole Ring: This can be achieved through the condensation of glyoxal, formaldehyde, and ammonia or primary amines under acidic or basic conditions.
Introduction of the Thiophene Moiety: This step may involve the use of thiophene-2-carboxaldehyde in a nucleophilic substitution reaction.
Coupling with Benzamide: The final step often involves the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) to form the amide bond.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-{2-[({[(4-methylphenyl)methyl]carbamoyl}methyl)sulfanyl]-1H-imidazol-1-yl}-N-[(thiophen-2-yl)methyl]benzamide: can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The imidazole ring can be reduced under hydrogenation conditions.
Substitution: The benzamide moiety can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas (H₂) atmosphere.
Substitution: Electrophiles such as bromine (Br₂) or nitronium ion (NO₂⁺) in the presence of Lewis acids.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of reduced imidazole derivatives.
Substitution: Formation of substituted benzamide derivatives.
Scientific Research Applications
3-{2-[({[(4-methylphenyl)methyl]carbamoyl}methyl)sulfanyl]-1H-imidazol-1-yl}-N-[(thiophen-2-yl)methyl]benzamide: has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of new materials and catalysts.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials with unique electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-{2-[({[(4-methylphenyl)methyl]carbamoyl}methyl)sulfanyl]-1H-imidazol-1-yl}-N-[(thiophen-2-yl)methyl]benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating enzymatic activity.
Receptor Interaction: Modulating receptor signaling pathways.
DNA Interaction: Intercalating into DNA and affecting gene expression.
Comparison with Similar Compounds
3-{2-[({[(4-methylphenyl)methyl]carbamoyl}methyl)sulfanyl]-1H-imidazol-1-yl}-N-[(thiophen-2-yl)methyl]benzamide: can be compared with similar compounds such as:
Imidazole Derivatives: Compounds with similar imidazole rings but different substituents.
Thiophene Derivatives: Compounds with thiophene moieties but different functional groups.
Benzamide Derivatives: Compounds with benzamide groups but different side chains.
The uniqueness of This compound lies in its specific combination of functional groups, which may confer unique biological and chemical properties.
Properties
IUPAC Name |
3-[2-[2-[(4-methylphenyl)methylamino]-2-oxoethyl]sulfanylimidazol-1-yl]-N-(thiophen-2-ylmethyl)benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N4O2S2/c1-18-7-9-19(10-8-18)15-27-23(30)17-33-25-26-11-12-29(25)21-5-2-4-20(14-21)24(31)28-16-22-6-3-13-32-22/h2-14H,15-17H2,1H3,(H,27,30)(H,28,31) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQAGBDRDPCHPOV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)CSC2=NC=CN2C3=CC=CC(=C3)C(=O)NCC4=CC=CS4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N4O2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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